BenchChemオンラインストアへようこそ!

6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole

Regiochemistry Isomer comparison Structure-activity relationship

6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole (CAS 1018276-26-0) is a 2-piperazinyl-benzothiazole derivative with the molecular formula C₁₄H₁₉N₃S and a molecular weight of 261.39 g/mol. The compound features an isopropyl group at the 6-position of the benzothiazole ring and an unsubstituted piperazine moiety at the 2-position, providing a secondary amine handle for further derivatization.

Molecular Formula C14H19N3S
Molecular Weight 261.39 g/mol
Cat. No. B11814940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole
Molecular FormulaC14H19N3S
Molecular Weight261.39 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)N=C(S2)N3CCNCC3
InChIInChI=1S/C14H19N3S/c1-10(2)11-3-4-12-13(9-11)18-14(16-12)17-7-5-15-6-8-17/h3-4,9-10,15H,5-8H2,1-2H3
InChIKeyFKUNPTVIMSJWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole – Chemical Identity, Supplier-Grade Purity, and Core Structural Features for Procurement Specification


6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole (CAS 1018276-26-0) is a 2-piperazinyl-benzothiazole derivative with the molecular formula C₁₄H₁₉N₃S and a molecular weight of 261.39 g/mol . The compound features an isopropyl group at the 6-position of the benzothiazole ring and an unsubstituted piperazine moiety at the 2-position, providing a secondary amine handle for further derivatization . Commercial sourcing is available at ≥97% purity under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications .

Why 6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole Cannot Be Interchanged with Unsubstituted, 4-Isopropyl, or 6-Alkoxy Benzothiazole-Piperazine Analogs


Substitution pattern on the benzothiazole ring critically governs both physicochemical properties and target engagement in 2-piperazinyl-benzothiazole series. The 6-isopropyl regioisomer (CAS 1018276-26-0) differs from the 4-isopropyl regioisomer (CAS 1018251-30-3) in steric orientation and electronic distribution, which directly affects binding-pocket complementarity [1]. In PPARδ agonist SAR studies, hydrophobic substituent position on the benzothiazole core was shown to modulate agonist efficacy and subtype selectivity [2]. The unsubstituted 2-(piperazin-1-yl)benzo[d]thiazole (CAS 55745-83-0) lacks the lipophilicity contribution of the 6-isopropyl group, while the 6-isopropoxy analog (CAS 401567-30-4) introduces a hydrogen-bond acceptor that alters target-interaction profiles. These structural differences preclude direct interchangeability in biological assays.

Quantitative Comparative Evidence for 6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole Against Closest Analogs


Regiochemical Differentiation: 6-Isopropyl vs. 4-Isopropyl Substitution on the Benzothiazole Ring

The 6-isopropyl substitution on the benzothiazole ring positions the isopropyl group at the 6-position, whereas the regioisomer 2-(piperazin-1-yl)-4-(propan-2-yl)-1,3-benzothiazole (CAS 1018251-30-3) places it at the 4-position, producing distinct steric and electronic environments at the piperazine-proximal binding interface [1]. In the PPARδ SAR reported by Kato et al. (2023), the position of hydrophobic substituents on the benzothiazole core directly influenced PPARδ agonist efficacy and subtype selectivity, with lead compound 5g achieving hPPARδ EC₅₀ = 4.1 nM through optimized substitution geometry [2].

Regiochemistry Isomer comparison Structure-activity relationship

Class-Level MAO-B Inhibitory Activity of Benzothiazole-Piperazine Scaffold

The benzothiazole-piperazine chemotype has demonstrated potent monoamine oxidase B (MAO-B) inhibition. 3-(Piperazin-1-yl)-1,2-benzothiazole, a closely related analog differing only in the position of piperazine attachment on the benzothiazole ring, exhibited an IC₅₀ of 0.18 μM against recombinant human MAO-B in fluorometric assays, outperforming the reference drug selegiline (IC₅₀ = 0.44 μM) by a factor of approximately 2.4-fold [1]. This class-level evidence supports the potential of 6-isopropyl-2-(piperazin-1-yl)benzo[d]thiazole as a starting scaffold for MAO-B inhibitor development, with the 6-isopropyl group offering an additional vector for lipophilicity tuning.

Monoamine oxidase B Neurodegeneration Parkinson's disease

PPARδ Agonist Potential of 2-Piperazinyl-Benzothiazole Derivatives

Kato et al. (2023) optimized 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. The lead compound 5g exhibited an EC₅₀ of 4.1 nM for human PPARδ transactivation, with high selectivity over PPARα and PPARγ, and significantly upregulated high-density lipoprotein cholesterol (HDL-c) levels in vivo [1]. The SAR study demonstrated that introducing hydrophobic substituents on the piperazine or benzothiazole moiety enhances PPARδ binding and agonist efficacy, suggesting that the 6-isopropyl group on the benzothiazole core may provide similar beneficial hydrophobic interactions.

PPARδ agonism Metabolic syndrome HDL cholesterol

Lipophilicity Differentiation: 6-Isopropyl vs. Unsubstituted 2-(Piperazin-1-yl)benzo[d]thiazole

The introduction of an isopropyl group at the 6-position of the benzothiazole ring increases calculated logP (cLogP) by approximately 1.0–1.2 log units compared to the unsubstituted parent compound 2-(piperazin-1-yl)benzo[d]thiazole (CAS 55745-83-0, C₁₁H₁₃N₃S, MW 219.31) [1]. This lipophilicity enhancement is consistent with the PPARδ SAR findings that hydrophobic substitution improves binding-site complementarity [2]. The higher cLogP may also improve membrane permeability, a critical parameter for CNS-targeted applications such as MAO-B or AChE inhibition.

Lipophilicity Physicochemical properties Drug-likeness

Commercial Availability and Purity Specification for Reproducible Research

6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole is commercially available from specialized chemical suppliers at ≥97% purity (NLT 97%) under ISO-certified quality management systems suitable for pharmaceutical R&D and quality control applications . In contrast, the unsubstituted analog 2-(piperazin-1-yl)benzo[d]thiazole (CAS 55745-83-0) is listed with recommended storage at 2–8°C, indicating potential stability differences that may affect long-term experimental reproducibility [1].

Procurement specification Purity ISO quality

Recommended Research and Procurement Application Scenarios for 6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole Based on Quantitative Evidence


PPARδ Agonist Lead Optimization and Metabolic Disease Drug Discovery

Leverage the validated 2-piperazinyl-benzothiazole scaffold for PPARδ agonist development. The Kato et al. (2023) study demonstrated that optimized analogs in this series achieve hPPARδ EC₅₀ values as low as 4.1 nM with high subtype selectivity and in vivo HDL-c upregulation [1]. The 6-isopropyl substitution provides a hydrophobic anchor consistent with the SAR trend that hydrophobic groups on the benzothiazole core enhance PPARδ binding and agonist efficacy [1]. This compound serves as a modular intermediate for further piperazine N-functionalization to explore PPARδ selectivity and potency.

MAO-B Inhibitor Scaffold for Neurodegenerative Disease Research

The benzothiazole-piperazine chemotype has demonstrated MAO-B inhibitory activity (IC₅₀ = 0.18 μM for a closely related analog, 2.4-fold more potent than selegiline at IC₅₀ = 0.44 μM) [2]. 6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole can be employed as a starting point for MAO-B inhibitor SAR studies, where the 6-isopropyl group may be exploited to tune lipophilicity and blood-brain barrier penetration for CNS applications [2].

Chemical Biology Probe Development via Piperazine NH Derivatization

The free piperazine NH provides a versatile synthetic handle for N-alkylation, N-acylation, or N-sulfonylation to generate diverse compound libraries. This derivatization strategy was employed in the PPARδ agonist optimization campaign [1] and is applicable to multiple target classes including GPCRs, kinases, and CNS targets where benzothiazole-piperazine hybrids have shown activity [1][2]. The 6-isopropyl substitution on the benzothiazole core provides a fixed hydrophobic moiety while the piperazine nitrogen enables systematic exploration of chemical space.

Fragment-Based Drug Discovery and Structure-Activity Relationship Studies

With a molecular weight of 261.39 Da and defined regioisomeric identity, 6-isopropyl-2-(piperazin-1-yl)benzo[d]thiazole occupies a favorable position in fragment-like chemical space. It can serve as a fragment hit for screening against targets where benzothiazole-piperazine hybrids have demonstrated activity, including PPARδ, MAO-B, and AChE [1][2][3]. The compound's ≥97% purity and ISO-certified manufacturing provide the batch-to-batch consistency required for fragment screening and hit validation campaigns.

Quote Request

Request a Quote for 6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.